molecular formula C8H9N5O2 B1666302 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione CAS No. 32502-62-8

1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

Cat. No. B1666302
CAS RN: 32502-62-8
M. Wt: 207.19 g/mol
InChI Key: CPXHNWKHOFNPDO-UHFFFAOYSA-N
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Description

1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is a pyrimidotriazine . It has a molecular weight of 207.19 g/mol . The IUPAC name for this compound is 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione .


Synthesis Analysis

A novel synthesis of N(1)-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones has been reported . Additionally, a simple and efficient route has been used for the synthesis of pyrimido[5,4-e][1,2,4]triazines .


Molecular Structure Analysis

The molecular formula of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is C8H9N5O2 . The InChI code is 1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 .


Chemical Reactions Analysis

Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have exhibited potent cytoprotective effect from rotenone toxicity . Furthermore, compounds of the pyrimido[1,2,4]triazine-5,7-diamine class are reversible and competitive inhibitors of PTP1B in the presence of low (300 nM) DTT concentrations .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Brown and Lynn (1974) focused on synthesizing 3-aminopyrimido[5,4-e]-as-triazin-5-ones, a category to which 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione belongs. They described methods involving selective hydrolysis and aminolysis of related compounds (Brown & Lynn, 1974).

Antimicrobial Activity

  • Nagamatsu et al. (1993) synthesized 6-phenyl analogs of toxoflavin, which include derivatives of pyrimido[5,4-e][1,2,4]triazine, and evaluated their antimicrobial activity. They found strong inhibitory activities against gram-positive bacteria and antifungal activity against Candida albicans and Saccharomyces cerevisiae (Nagamatsu et al., 1993).

Structural Analysis

  • The structural properties of 5-methylpyrimido[4,5-e][1,2,4]triazine-6,8-dione and its azide in different phases were studied by Klyuev et al. (1986), providing insights into the compound's tautomeric equilibrium and the influence of bases on this equilibrium (Klyuev et al., 1986).

Anticancer Potential

  • El-Kalyoubi (2018) described the synthesis of pyrimido[5,4-e][1,2,4]triazines and evaluated their anticancer activity against human lung carcinoma. This indicates potential applications of derivatives of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione in cancer research (El-Kalyoubi, 2018).

Novel Synthesis Methods

  • Sugimoto and Matsuura (1975) explored a new synthetic method for pyrimido[4,5-e][1,2,4]triazine derivatives, suggesting alternative approaches to synthesizing compounds like 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione (Sugimoto & Matsuura, 1975).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating it is toxic . The hazard statement is H300, which means it is fatal if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXHNWKHOFNPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332002
Record name 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14726526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

CAS RN

32502-62-8
Record name 3-Methyltoxoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLTOXOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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